molecular formula C11H9FO3 B3115188 Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate CAS No. 208036-32-2

Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate

Cat. No. B3115188
CAS RN: 208036-32-2
M. Wt: 208.18 g/mol
InChI Key: AAGYNMFEAPYSEX-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate, also known as MFFA, is an organic compound that is used in a variety of research applications. It is a fluorinated acrylate that has been used as a reagent in organic synthesis, as a cross-linking agent in polymers, and in the production of fluorescent dyes. MFFA has also been used in the study of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Polymeric Hydrogel Drug Release

Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate, while not explicitly mentioned, is related to the study of novel crosslinkers used in the synthesis of polymeric hydrogels. These hydrogels are investigated for their drug release capabilities, where the release rate can be influenced by factors like crosslinking density, drug loading percentage, and the pH of the medium. The study by Arun and Reddy (2005) elaborates on how such crosslinkers can be utilized to tailor the drug release from hydrogels, offering potential applications in controlled drug delivery systems (Arun & Reddy, 2005).

Corrosion Protection

The compound has been studied in the context of corrosion inhibition, where similar compounds are used to form self-assembled films on metal surfaces to protect against corrosion. Zhang Zhe et al. (2009) discuss how such compounds can spontaneously form films on an iron surface, enhancing its resistance to corrosion. This application is crucial in extending the lifespan of metal components in various industrial applications (Zhang Zhe et al., 2009).

Anti-Cancer Activity

In the realm of medical research, compounds structurally related to this compound have been synthesized and evaluated for their selective anti-cancer activity. Majeed Irfan et al. (2021) synthesized E and Z isomeric intermediates that showed significant anti-cancer properties, especially against human nasopharyngeal carcinoma. Such studies highlight the potential therapeutic applications of these compounds in cancer treatment (Majeed Irfan et al., 2021).

Environmental Applications

In environmental science, research by Hao Wu et al. (2016) on the removal of methyl acrylate (a compound related to this compound) using biotrickling filters shows the compound's relevance in treating toxic waste gases. This study provides insights into effective methods for mitigating environmental pollution caused by such volatile organic compounds (Hao Wu et al., 2016).

Coatings and Material Science

V. C. Malshe and Nivedita S. Sangaj (2005) explored fluorinated acrylic copolymers for speciality coatings, which can be related to the structural family of this compound. These polymers are valued for their unique properties like low surface tension and resistance to water and oil, making them suitable for various industrial applications (V. C. Malshe & Nivedita S. Sangaj, 2005).

properties

IUPAC Name

methyl (E)-3-(3-fluoro-4-formylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-15-11(14)5-3-8-2-4-9(7-13)10(12)6-8/h2-7H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYNMFEAPYSEX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Methyl (E)-3-(3-fluoro-4-formylphenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.